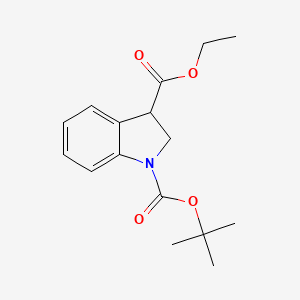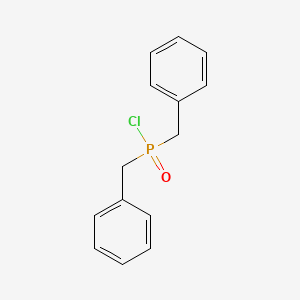
DIBENZYLPHOSPHORYL CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
DIBENZYLPHOSPHORYL CHLORIDE is an organophosphorus compound with the molecular formula C14H14ClOP. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity and utility in organic synthesis. This compound is primarily used as an intermediate in the synthesis of various organic and inorganic compounds.
準備方法
Synthetic Routes and Reaction Conditions: DIBENZYLPHOSPHORYL CHLORIDE can be synthesized through the reaction of dibenzylphosphine oxide with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction is as follows:
(C6H5CH2)2P(O)H+SOCl2→(C6H5CH2)2P(O)Cl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of dibenzylphosphinic chloride often involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions: DIBENZYLPHOSPHORYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphinic acid and hydrochloric acid.
Reduction: It can be reduced to dibenzylphosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Dibenzylphosphinic amides, esters, and thiol derivatives.
Hydrolysis: Dibenzylphosphinic acid.
Reduction: Dibenzylphosphine.
科学的研究の応用
DIBENZYLPHOSPHORYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Biology: It is used in the preparation of phosphinic acid derivatives, which have applications in enzyme inhibition studies.
Medicine: Phosphinic acid derivatives synthesized from dibenzylphosphinic chloride are investigated for their potential as therapeutic agents, particularly as enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of dibenzylphosphinic chloride involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form phosphinic derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
DIBENZYLPHOSPHORYL CHLORIDE can be compared with other similar compounds such as:
Diphenylphosphinic chloride: Similar in structure but with phenyl groups instead of benzyl groups. It is also used in organic synthesis and has similar reactivity.
Dibenzylphosphine oxide: The precursor to dibenzylphosphinic chloride, used in similar applications but lacks the reactivity of the chloride derivative.
Dibenzylphosphinic acid: The hydrolysis product of dibenzylphosphinic chloride, used in different applications due to its acidic nature.
Uniqueness: this compound is unique due to its specific reactivity and the presence of benzyl groups, which can influence the steric and electronic properties of the resulting phosphinic derivatives. This makes it a valuable reagent in the synthesis of specialized organophosphorus compounds.
特性
分子式 |
C14H14ClOP |
|---|---|
分子量 |
264.68 g/mol |
IUPAC名 |
[benzyl(chloro)phosphoryl]methylbenzene |
InChI |
InChI=1S/C14H14ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
SMVXYBYTGKEHCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
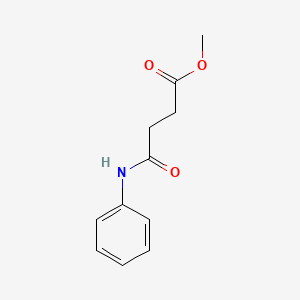
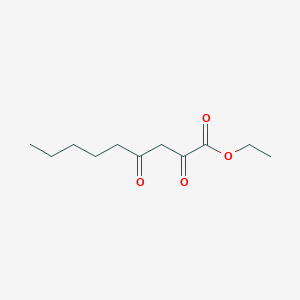
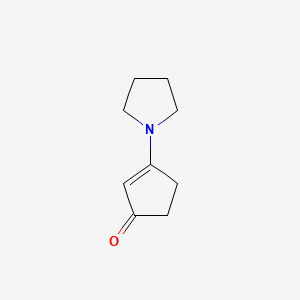
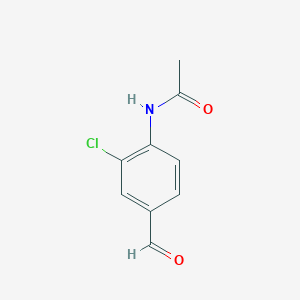
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B8815511.png)
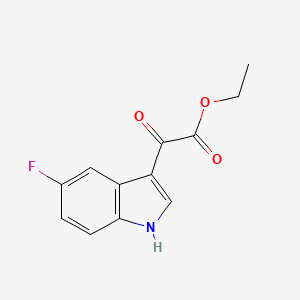
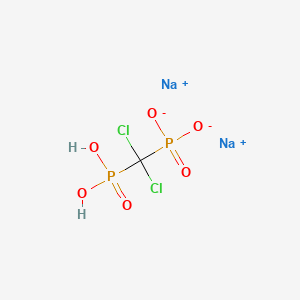

![2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8815530.png)
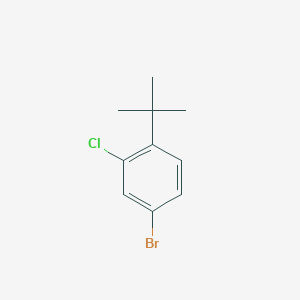
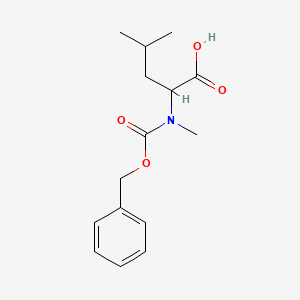
![2-Chloro-3-methylpyrazolo[1,5-A]pyridine](/img/structure/B8815543.png)
